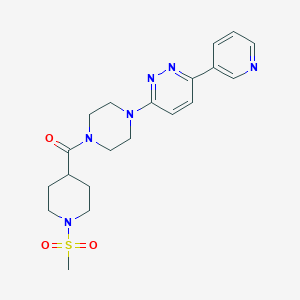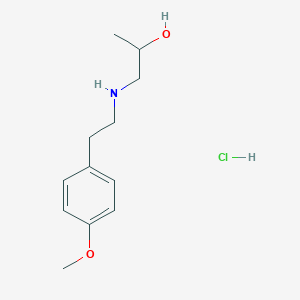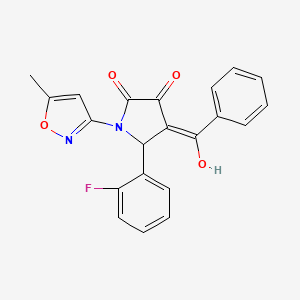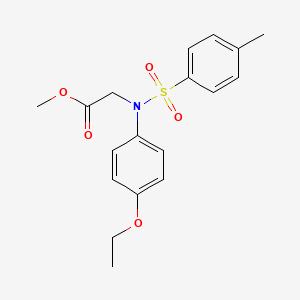![molecular formula C8H11N3O B2367456 2-[(Pyrazin-2-yl)amino]cyclobutan-1-ol CAS No. 2201872-58-2](/img/structure/B2367456.png)
2-[(Pyrazin-2-yl)amino]cyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Pyrazin-2-yl)amino]cyclobutan-1-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of research chemicals, including compounds with the pyrazole ring system, are crucial in understanding their properties and potential applications. For instance, McLaughlin et al. (2016) identified and characterized N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, highlighting the importance of correct identification and analytical characterization for the advancement of chemical research McLaughlin et al., 2016.
Metabolism and Stability
Investigating the metabolism and stability of synthetic cannabinoids, including those containing the pyrazole ring, is vital for understanding their pharmacological effects and potential risks. Franz et al. (2017) explored the in vitro metabolism of the synthetic cannabinoid 3,5-AB-CHMFUPPYCA and its regioisomer, providing insights into their metabolic pathways and the importance of considering thermolytic artefacts in pharmacological studies Franz et al., 2017.
Structural Transformations
The study of structural transformations in organic compounds, including those related to cyclobutane rings, is essential for developing new synthetic methodologies and understanding reaction mechanisms. Yamashita et al. (2005) reported a novel stereoconvergent transformation of 1,2a-disubstituted 1,2,2a,8b-tetrahydro-3H-benzo[b]cyclobuta[d]pyran-3-ones to 1,3-disubstituted 1,2,4a,9b-tetrahydrodibenzofuran-4-ols, demonstrating the potential for innovative synthetic routes in organic chemistry Yamashita et al., 2005.
Photopolymerization Properties
Understanding the photopolymerization properties of compounds with pyrazine and related rings can lead to the development of new materials with specific optical and electronic properties. Sasada et al. (1971) studied the crystal and molecular structure of 2,5-distyrylpyrazine, revealing insights into its photopolymerizability and potential applications in materials science Sasada et al., 1971.
DNA Repair Mechanisms
The role of cyclobutane rings in biological systems, particularly in DNA repair mechanisms, is a significant area of research. Sancar (1994) discussed the structure and function of DNA photolyase, an enzyme that repairs DNA by utilizing visible light to break the cyclobutane ring of pyrimidine dimers, highlighting the intricate relationship between chemical structure and biological function Sancar, 1994.
Future Directions
properties
IUPAC Name |
2-(pyrazin-2-ylamino)cyclobutan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c12-7-2-1-6(7)11-8-5-9-3-4-10-8/h3-7,12H,1-2H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVUGOBIULXFGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NC2=NC=CN=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)quinoline-2-carboxamide](/img/structure/B2367373.png)

![1,4-dimethyl-9-[3-(trifluoromethyl)benzyl]-9H-carbazole](/img/structure/B2367375.png)



![7,9-Dimethyl-11-oxo-11H-pyrido[2,1-B]quinazoline-6-carbonitrile](/img/structure/B2367382.png)
![4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2367384.png)
![2-(4-(1H-pyrrole-2-carbonyl)piperazin-1-yl)-5-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2367385.png)

![2-(4-fluorophenoxy)-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2367387.png)

![2-((4-nitrobenzyl)thio)-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2367394.png)
![3-methoxy-N-[4-(4-methylphenyl)sulfanylphenyl]benzamide](/img/structure/B2367396.png)